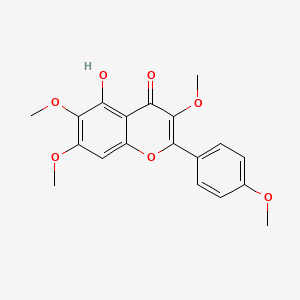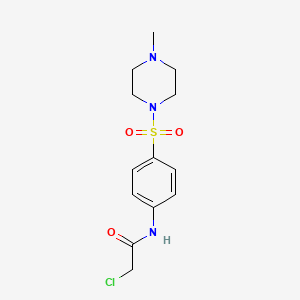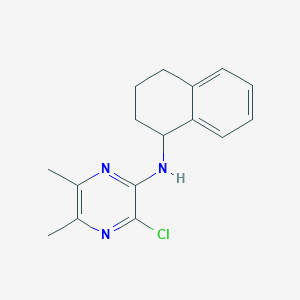
3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine is an organic compound with a complex structure that includes a pyrazine ring substituted with chlorine and methyl groups, and an amine group attached to a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of chlorine and methyl groups through halogenation and alkylation reactions. The final step involves the attachment of the tetrahydronaphthalene moiety via an amination reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-5,6-dimethylpyrazine: Lacks the tetrahydronaphthalene moiety.
5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine: Lacks the chlorine atom.
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine: Lacks the methyl groups.
Uniqueness
The presence of both chlorine and methyl groups, along with the tetrahydronaphthalene moiety, makes 3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine unique. These structural features may contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C16H18ClN3 |
|---|---|
Poids moléculaire |
287.79 g/mol |
Nom IUPAC |
3-chloro-5,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C16H18ClN3/c1-10-11(2)19-16(15(17)18-10)20-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,14H,5,7,9H2,1-2H3,(H,19,20) |
Clé InChI |
KZYIAJPMJIPHPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)NC2CCCC3=CC=CC=C23)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)

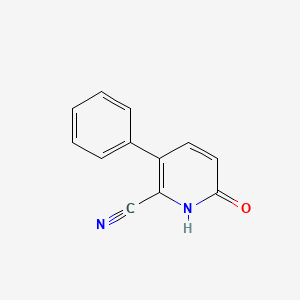
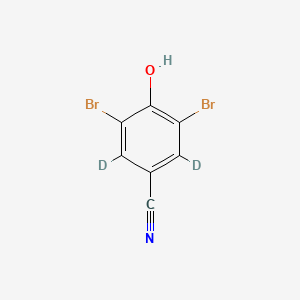
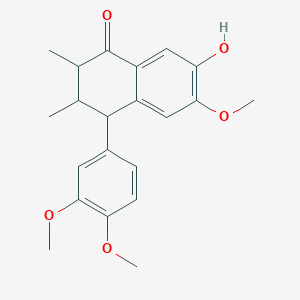



![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid](/img/structure/B12305135.png)
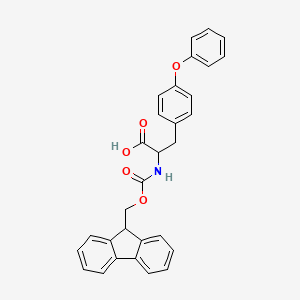
![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B12305165.png)
